molecular formula C18H11Br2N B1375368 3-Bromo-9-(4-bromophenyl)-9H-carbazole CAS No. 1226860-66-7

3-Bromo-9-(4-bromophenyl)-9H-carbazole

Cat. No.: B1375368
CAS No.: 1226860-66-7
M. Wt: 401.1 g/mol
InChI Key: ZUNLPNWEQKBULG-UHFFFAOYSA-N
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Description

3-Bromo-9-(4-bromophenyl)-9H-carbazole: is an organic compound with the molecular formula C18H11Br2N. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is notable for its applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-9-(4-bromophenyl)-9H-carbazole typically involves the N-arylation of carbazole derivatives. One common method includes the reaction of 3-Bromo-9H-carbazole with 4-Bromofluorobenzene in the presence of a base such as caesium carbonate in N,N-dimethylformamide. The reaction is carried out at elevated temperatures, around 150°C, for 24 hours .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 3-Bromo-9-(4-bromophenyl)-9H-carbazole can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The carbazole core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of carbazole quinones.

    Reduction Products: Reduction typically yields hydrogenated carbazole derivatives.

Scientific Research Applications

Organic Electronics

Organic Semiconductors:
3-Bromo-9-(4-bromophenyl)-9H-carbazole is primarily used as a building block in the synthesis of organic semiconductors. Its structure allows for efficient charge transport, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of bromine atoms enhances its electronic properties, contributing to improved efficiency in devices.

Case Study:
A study demonstrated that incorporating this compound into OLEDs resulted in enhanced luminescent properties and improved device performance compared to devices using simpler carbazole derivatives. The increased halogenation provided better stability and efficiency under operational conditions.

Medicinal Chemistry

Pharmaceutical Intermediates:
In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential pharmaceutical agents. Derivatives of this compound have shown promising biological activities, including anticancer and antimicrobial properties.

Case Study:
Research highlighted the synthesis of various derivatives of this compound that exhibited significant cytotoxic effects against cancer cell lines. These derivatives were found to interact with specific molecular targets, indicating their potential as therapeutic agents .

Materials Science

Dyes and Pigments:
This compound is also utilized in the production of dyes and pigments due to its vibrant color properties and stability. Its unique structural features allow for the development of materials with specific electronic characteristics.

Case Study:
A comparative analysis showed that dyes synthesized from this compound exhibited superior lightfastness and thermal stability compared to traditional dyes. This makes it an attractive option for applications requiring durable colorants.

Mechanism of Action

The mechanism of action of 3-Bromo-9-(4-bromophenyl)-9H-carbazole largely depends on its application. In organic electronics, its role is to facilitate charge transport due to its conjugated system. In medicinal applications, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects. The exact pathways and targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 3-Bromo-9H-carbazole
  • 4-Bromofluorobenzene
  • 9-Phenylcarbazole

Comparison:

Compared to 3-Bromo-9H-carbazole, 3-Bromo-9-(4-bromophenyl)-9H-carbazole has an additional bromophenyl group, which can significantly alter its electronic and steric properties. This makes it more suitable for applications requiring specific electronic characteristics, such as in organic electronics. The presence of two bromine atoms also provides additional sites for further functionalization, enhancing its versatility in synthetic chemistry.

Biological Activity

3-Bromo-9-(4-bromophenyl)-9H-carbazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H10Br2N. The compound features a carbazole core substituted with bromine atoms at the 3-position and the 4-(bromophenyl) group, which significantly influences its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, potentially inhibiting their activity, which is crucial in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death.
  • Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancers.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Inhibition of cell proliferation
HCT116 (Colon)10.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.

Table 2: Antimicrobial Activity

MicroorganismMIC (µM)Type
Staphylococcus aureus18.5Bacterial
Escherichia coli22.0Bacterial
Candida albicans25.0Fungal

Case Studies

  • Anticancer Study in Mice : A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to the control group. The study highlighted the compound's ability to modulate pathways involved in tumor growth and metastasis.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of the compound against drug-resistant strains of bacteria. Results indicated that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR)

The presence of bromine atoms in the structure enhances lipophilicity, which is crucial for membrane penetration and biological activity. Modifications at different positions on the carbazole ring can lead to variations in potency and selectivity against specific targets.

Table 3: SAR Insights

ModificationEffect on Activity
Additional BromineIncreased potency against cancer cells
Alkyl SubstitutionAltered solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Bromo-9-(4-bromophenyl)-9H-carbazole?

The compound is typically synthesized via N-alkylation of 3-bromo-9H-carbazole with a substituted benzyl halide. A representative procedure involves:

  • Reacting 3-bromo-9H-carbazole (1.0 g, 4 mmol) with 4-bromobenzyl chloride (or analogous aryl halides) in dimethylformamide (DMF) under basic conditions (e.g., KOH) at room temperature for 12–24 hours .
  • Purification by recrystallization from ethanol yields crystalline product (typical yields: 85–90%) .
  • Key validation techniques: 1H/13C NMR for functional group confirmation, X-ray crystallography for structural elucidation .

Q. How is the purity and structural identity of the compound confirmed experimentally?

  • Chromatography : Column chromatography (silica gel, DCM/hexane) removes byproducts .
  • Spectroscopy :
    • 1H/13C NMR resolves aromatic protons and confirms substitution patterns .
    • FT-IR verifies absence of unreacted intermediates (e.g., C–Br stretches at ~550 cm⁻¹) .
  • Single-crystal X-ray diffraction provides unambiguous bond-length/angle data and crystallographic parameters (e.g., orthorhombic Pna21 space group) .

Q. What solvent systems are optimal for recrystallization?

  • Ethanol is widely used for high-purity crystals .
  • Mixed solvents (e.g., chloroform/ethanol) improve crystal growth kinetics .

Advanced Research Questions

Q. How do substituents on the benzyl group influence the carbazole ring’s planarity and photophysical properties?

  • Structural analysis : X-ray data show the carbazole core remains planar (mean deviation <0.03 Å), but substituents like 4-bromo or 4-chloro on the benzyl group induce dihedral angles of 88–91° between the carbazole and aryl rings .
  • Electronic effects : Electron-withdrawing groups (e.g., Br, Cl) enhance charge-transfer transitions, red-shifting absorption/emission spectra .

Table 1 : Dihedral Angles and Substituent Effects

Substituent (Benzyl)Dihedral Angle (°)Space GroupReference
4-Bromo88.2Pna21
4-Chloro91.2Pna21

Q. How can researchers resolve contradictions in reported crystallographic data (e.g., bond lengths, angles)?

  • Software refinement : Use SHELXL for high-resolution data refinement, adjusting parameters like thermal displacement (Uiso) and hydrogen atom positioning .
  • Validation metrics : Check R factors (≤0.05), data-to-parameter ratios (>10:1), and agreement with literature bond lengths (e.g., C–Br: ~1.90 Å) .

Q. What strategies optimize the compound’s use in OLEDs or organic electronics?

  • Functionalization : Introduce electron-transport moieties (e.g., triazine, benzimidazole) via Ullmann coupling or Suzuki-Miyaura reactions .
  • Device integration : Co-host systems with exciplex-forming donors reduce efficiency roll-off (<1% at 10,000 cd/m²) by balancing carrier mobility .
  • Example: Incorporating a spiro-bifluorene unit at the C3 position delocalizes the HOMO, enhancing photoluminescence quantum yield (PLQY) by 15% .

Q. How can synthetic yields be improved when scaling up reactions?

  • Reaction optimization :
    • Increase stoichiometric excess of benzyl halide (1.5 eq) .
    • Use microwave-assisted synthesis to reduce reaction time and improve homogeneity.
    • Monitor byproduct formation via HPLC-MS and adjust purification protocols .

Q. What advanced techniques characterize charge-transfer properties for optoelectronic applications?

  • Cyclic voltammetry (CV): Determines HOMO/LUMO levels (e.g., EHOMO = −5.4 eV for carbazole derivatives) .
  • Time-resolved photoluminescence : Quantifies thermally activated delayed fluorescence (TADF) lifetimes .
  • Density functional theory (DFT) : Models electronic transitions and exciton binding energies .

Q. Methodological Considerations

Q. How to troubleshoot low yields in N-alkylation reactions?

  • Common issues :
    • Moisture sensitivity : Use anhydrous DMF and inert atmosphere.
    • Incomplete deprotonation : Extend base (KOH) activation time to 40 minutes .
    • Side reactions : Replace chloride with more reactive leaving groups (e.g., iodide).

10. Designing a crystallization protocol for polymorph screening:

  • Solvent gradient screening : Test polar/non-polar mixtures (e.g., DCM/hexane, chloroform/methanol).
  • Temperature ramping : Slow cooling (0.5°C/min) from saturated ethanol solution produces larger crystals for diffraction .

Properties

IUPAC Name

3-bromo-9-(4-bromophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2N/c19-12-5-8-14(9-6-12)21-17-4-2-1-3-15(17)16-11-13(20)7-10-18(16)21/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNLPNWEQKBULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)Br)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226860-66-7
Record name 3-Bromo-9-(4-bromophenyl)-9H-carbazole
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